Dihydrocortisol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Research on THF's Biological Activity

While cortisol is well-studied for its diverse biological functions, research on THF is ongoing and evolving. Scientists are investigating the potential roles of THF in various biological processes, including:

- Mineralocorticoid activity: THF exhibits weak mineralocorticoid activity, which influences electrolyte and blood pressure balance. However, its specific role and physiological significance compared to other mineralocorticoids like aldosterone require further exploration. Source: European Journal of Endocrinology:

- Neurosteroidogenesis: THF may play a role in the production of neurosteroids within the brain. These neurosteroids modulate various neural functions, and research is ongoing to understand THF's potential contribution to this process. Source: Frontiers in Neuroscience:

- Metabolism and excretion: THF is a major metabolite of cortisol and is primarily excreted in the urine. Studying its metabolism and excretion pathways can provide insights into cortisol's overall metabolic fate and potential biomarkers for cortisol-related conditions. Source: The Journal of Clinical Endocrinology & Metabolism:

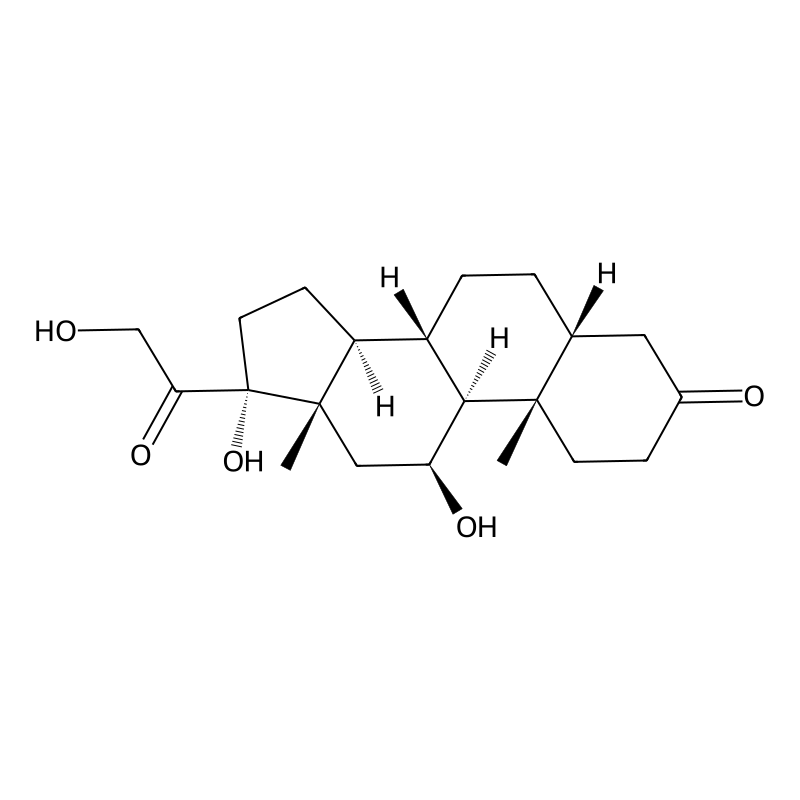

Dihydrocortisol, also known as 5beta-dihydrocortisol, is a 17alpha-hydroxy-C21-steroid derived from cortisol . Its chemical formula is C21H32O5, indicating that it has two additional hydrogen atoms compared to cortisol (C21H30O5) . The primary structural difference between dihydrocortisol and cortisol is the reduction of the 4-5 double bond in the A-ring of the steroid nucleus .

- Oxidation: Dihydrocortisol can potentially undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.

- Reduction: The ketone group at C-3 position may be reduced to form a secondary alcohol.

- Esterification: The hydroxyl groups in dihydrocortisol can participate in esterification reactions with various acids.

- Epoxidation: Although dihydrocortisol lacks the 4-5 double bond, other unsaturated regions in the molecule could potentially undergo epoxidation reactions similar to those observed in cortisol derivatives .

Similar Compounds: Comparison and Uniqueness

Dihydrocortisol belongs to a family of steroid compounds that are structurally and functionally related. Some similar compounds include:

- Cortisol (Hydrocortisone): The parent compound from which dihydrocortisol is derived. Cortisol has a 4-5 double bond in the A-ring, which is reduced in dihydrocortisol .

- Cortisone: An inactive metabolite of cortisol, which lacks the 11β-hydroxyl group .

- Tetrahydrocortisol: A further reduced metabolite of cortisol .

- Prednisolone: A synthetic glucocorticoid with higher potency than cortisol .

- Dexamethasone: Another synthetic glucocorticoid with even higher potency than prednisolone .

Dihydrocortisol's uniqueness lies in its intermediate structure between cortisol and its more reduced metabolites. The reduction of the 4-5 double bond likely affects its binding to glucocorticoid receptors and its metabolism, potentially resulting in different pharmacokinetic and pharmacodynamic properties compared to cortisol and other related compounds.

Structural Isomers of Dihydrocortisol

5α-Dihydrocortisol

5α-Dihydrocortisol (5α-DHF) is formed via the reduction of cortisol’s Δ⁴ double bond by 5α-reductase enzymes, converting the A-ring into a 5α-saturated structure [1]. This isomer retains the planar trans-configuration of the A/B rings, preserving partial glucocorticoid receptor (GR) affinity. 5α-DHF is primarily synthesized in peripheral tissues such as the liver, prostate, and ocular structures [1]. In the human eye, 5α-DHF regulates aqueous humor dynamics by modulating ion transport in the ciliary epithelium [1]. Further metabolism by 3α-hydroxysteroid dehydrogenase converts 5α-DHF into 3α,5α-tetrahydrocortisol, a fully inactive glucocorticoid metabolite [1].

5β-Dihydrocortisol

5β-Dihydrocortisol (5β-DHF) results from 5β-reductase (AKR1D1) activity, which induces a 90° bend in the steroid nucleus via cis A/B ring fusion [2]. This structural distortion abolishes GR binding but confers neuroactive properties. 5β-DHF acts as a positive allosteric modulator of GABAₐ receptors and inhibits NMDA receptor activity, contributing to anxiolytic and sedative effects [2]. In the liver, 5β-DHF production serves as a pre-receptor regulatory mechanism, reducing local glucocorticoid activity by generating GR-inactive metabolites [2].

Table 1: Structural and Functional Comparison of 5α- and 5β-Dihydrocortisol

| Property | 5α-Dihydrocortisol | 5β-Dihydrocortisol |

|---|---|---|

| A/B Ring Configuration | trans | cis |

| GR Affinity | Partial agonist | No activity |

| Neuroactive Effects | None | GABAₐ modulation |

| Primary Tissue | Liver, eye | Liver, brain |

| Key Enzyme | 5α-Reductase | AKR1D1 (5β-reductase) |

20α-Dihydrocortisol and 20β-Dihydrocortisol

20α- and 20β-dihydrocortisol isomers arise from reduction of cortisol’s C20 ketone group. 20β-DHF is synthesized by 20β-hydroxysteroid dehydrogenase (20β-HSDH), an enzyme expressed in gut bacteria like Bifidobacterium adolescentis and human tissues [3] [4]. This isomer exhibits weak GR agonism but potent mineralocorticoid receptor (MR) activation, suggesting a role in sodium retention and blood pressure regulation [4]. In contrast, 20α-DHF shows no MR or GR activity and is primarily a metabolic byproduct [3].

Cortisol-Dihydrocortisol Metabolic Relationships

Cortisol metabolism to dihydrocortisol occurs through tissue-specific pathways:

- Hepatic Pathway: Hepatic 5α- and 5β-reductases convert cortisol into 5α-DHF and 5β-DHF, respectively, with 5β-DHF constituting ~30% of total cortisol metabolites in humans [2].

- Microbial Pathway: Gut microbiota express 20β-HSDH, which reduces cortisol to 20β-DHF, competing with bacterial 17,20-desmolase activity that generates androgens [3].

- Reversibility: The 20β-DHF reduction is reversible in vitro, but in vivo conditions favor reduction due to NADH abundance in anaerobic gut environments [3].

Equation 1: Cortisol + NADH ⇌ 20β-dihydrocortisol + NAD⁺ (catalyzed by 20β-HSDH) [3]

Dihydrocortisol in the Steroidogenic Pathway

Dihydrocortisol isomers occupy critical nodes in steroid hormone homeostasis:

- Glucocorticoid Inactivation: 5β-DHF and 20β-DHF lack GR activity, diverting cortisol from receptor-mediated signaling into excretion pathways [2] [4].

- Neurosteroid Synthesis: 5β-DHF serves as a precursor for 3α,5β-tetrahydrocortisol, a neurosteroid enhancing GABAergic inhibition [2].

- Microbiome Crosstalk: Bacterial 20β-DHF production inhibits Clostridium scindens-mediated androgen synthesis, potentially mitigating conditions like polycystic ovary syndrome [3].

Figure 1: Dihydrocortisol’s position in the steroidogenic network (simplified):

Cortisol → 5α/5β-DHF → Tetrahydrocortisol (inactivation) Cortisol → 20β-DHF → MR activation Emerging Research Directions

Recent studies highlight dihydrocortisol’s underappreciated roles:

- Hypertension: 20β-DHF’s MR agonism may contribute to salt-sensitive hypertension in obesity, where adipose 20β-HSDH activity is elevated [4].

- Probiotic Development: Bifidobacterium adolescentis strains engineered for high 20β-HSDH activity could reduce androgen synthesis in gut dysbiosis [3].

- Neuroprotection: 5β-DHF’s GABAergic effects are being explored for seizure disorders and anxiety-related pathologies [2].

Aldo-Keto Reductase Family 1 Member D1 Splice Variants and Their Differential Activity

Human steroid 5β-reductase, encoded by the aldo-keto reductase family 1 member D1 gene, exists as three functionally distinct splice variants that exhibit markedly different catalytic properties and tissue-specific expression patterns [1] [2]. These variants demonstrate significant differences in their ability to metabolize cortisol to 5β-dihydrocortisol and other steroid substrates.

The aldo-keto reductase family 1 member D1-002 variant represents the full-length wild-type protein containing all nine exons and encoding a 326 amino acid enzyme [1] [2]. This isoform exhibits the highest catalytic efficiency and serves as the predominant functional protein in steroidogenic and metabolic tissues. In cellular and cell-free system models, aldo-keto reductase family 1 member D1-002 efficiently metabolizes endogenous glucocorticoids, including cortisol and cortisone, to their 5β-reduced metabolites, 5β-dihydrocortisol and 5β-dihydrocortisone, respectively [1] [2]. The enzyme demonstrates broad substrate specificity, capable of reducing C18, C19, C21, and C27 Δ4-ketosteroids with physiological relevance [3] [4].

The aldo-keto reductase family 1 member D1-001 variant exhibits structural compromise due to the omission of exon 5, which does not cause a frameshift but results in the absence of critical residues S166 and N167 [1] [2]. These residues are essential for stabilizing the carboxamide side-chain of the nicotinamide ring, thereby interfering with the reaction trajectory. Consequently, this variant demonstrates poor metabolic activity toward endogenous glucocorticoids including cortisol, prednisolone, and testosterone, while retaining limited capacity to metabolize the synthetic glucocorticoid dexamethasone [1] [2].

The aldo-keto reductase family 1 member D1-006 variant results from the omission of exon 8, causing a frameshift that eliminates residues crucial for closing over the steroid channel [1] [2]. This structural alteration significantly decreases the affinity for steroid substrates. Similar to aldo-keto reductase family 1 member D1-001, this variant shows poor metabolic activity toward natural glucocorticoids and androgens but retains minimal capacity for dexamethasone metabolism.

Both truncated variants undergo rapid intracellular proteasomal degradation, with protein levels significantly lower than the full-length aldo-keto reductase family 1 member D1-002 [1] [2]. Treatment with the proteasomal inhibitor MG-132 significantly increases protein levels of these variants, confirming their susceptibility to degradation pathways.

The tissue distribution of these splice variants follows distinct patterns: aldo-keto reductase family 1 member D1-002 and aldo-keto reductase family 1 member D1-001 are expressed in human liver biopsies and hepatoma cell lines, while aldo-keto reductase family 1 member D1-006 serves as the predominant variant expressed exclusively in human testes [1] [2]. This tissue-specific expression pattern suggests specialized roles in local steroid metabolism and hormone regulation.

Nicotinamide Adenine Dinucleotide Phosphate Dependency in Reduction Reactions

The reduction of cortisol to dihydrocortisol catalyzed by aldo-keto reductase family 1 member D1 exhibits absolute dependence on nicotinamide adenine dinucleotide phosphate as the electron donor, with minimal activity observed when nicotinamide adenine dinucleotide is substituted [5] [3]. The enzyme demonstrates tight binding affinity for nicotinamide adenine dinucleotide phosphate with a dissociation constant of 320 nanomolar under physiological conditions (100 millimolar potassium phosphate buffer, pH 7.0, 37°C) [6]. This binding affinity is approximately four-fold lower than that observed for aldo-keto reductase family 1 member C2 under identical conditions, indicating stronger cofactor retention characteristics.

The kinetic mechanism of aldo-keto reductase family 1 member D1 follows an ordered bi-bi reaction mechanism where nicotinamide adenine dinucleotide phosphate binding precedes substrate binding, and nicotinamide adenine dinucleotide phosphate dissociation occurs after product release [6]. This mechanism is consistent with other aldo-keto reductase family members and ensures efficient cofactor utilization. The apparent Michaelis constant for nicotinamide adenine dinucleotide phosphate ranges from 18 to 27 micromolar for various steroid substrates, including cortisol, 5α-dihydrocortisol, and 5β-dihydrocortisol [5].

Substrate-dependent kinetic behavior has been observed, with burst-phase kinetics detected for fast substrates (including cortisol, with catalytic rate constants exceeding 8 per minute) but not for slow substrates under stopped-flow multiple turnover conditions [6]. For fast substrates, the overall rate of 5β-reduction is limited by the release of either the steroid product or the oxidized cofactor, whereas for slow substrates, the chemical transformation step governs the reaction rate [4].

The nicotinamide adenine dinucleotide phosphate dependency extends beyond simple cofactor requirement to encompass regulatory mechanisms. The cellular nicotinamide adenine dinucleotide phosphate to nicotinamide adenine dinucleotide phosphate ratio influences enzyme activity, with high nicotinamide adenine dinucleotide phosphate concentrations potentially providing product inhibition effects [3]. This cofactor-dependent regulation allows for fine-tuning of steroid metabolism in response to cellular metabolic status.

5α-Reductase Systems in Dihydrocortisol Formation

The formation of 5α-dihydrocortisol from cortisol is catalyzed by the 5α-reductase enzyme family, which comprises three distinct isozymes encoded by steroid 5α-reductase genes 1, 2, and 3 [7] [8]. These enzymes catalyze the stereospecific and irreversible reduction of the Δ4,5 double bond in cortisol, utilizing nicotinamide adenine dinucleotide phosphate as the obligate electron donor [7] [9].

Steroid 5α-reductase type 1, encoded by steroid 5α-reductase gene 1, exhibits broad tissue distribution including liver, skin, and prostate tissue [10] [8]. This isozyme demonstrates preferential substrate specificity toward androstenedione over testosterone, with implications for alternative androgen synthesis pathways [10]. In cortisol metabolism, steroid 5α-reductase type 1 efficiently catalyzes the conversion to 5α-dihydrocortisol, particularly in hepatic tissue where it contributes to glucocorticoid clearance mechanisms.

Steroid 5α-reductase type 2, encoded by steroid 5α-reductase gene 2, shows more restricted tissue expression primarily in prostate, external genitalia, and specific regions of the central nervous system [10] [8]. This isozyme exhibits higher affinity for testosterone compared to androstenedione, reflecting its primary role in classical androgen activation pathways [10]. However, steroid 5α-reductase type 2 also contributes to cortisol 5α-reduction, generating 5α-dihydrocortisol that may serve specialized functions in mineralocorticoid-sensitive tissues.

Steroid 5α-reductase type 3, encoded by steroid 5α-reductase gene 3, represents the most recently characterized member of this enzyme family [8] [11]. This isozyme exhibits broad substrate specificity and tissue distribution, with evidence for significant activity in prostate cancer cell lines and various peripheral tissues [11]. Its contribution to 5α-dihydrocortisol formation appears substantial, particularly in disease states where classical steroid 5α-reductase expression may be altered.

The biochemical mechanism underlying 5α-dihydrocortisol formation involves the binding of cortisol and nicotinamide adenine dinucleotide phosphate to the enzyme, forming an enzyme-substrate complex that undergoes stereospecific hydride transfer [9]. The reaction proceeds through a transition state complex where the pyridine group from nicotinamide adenine dinucleotide phosphate initiates nucleophilic attack, resulting in isomerization of the 3-keto group and reduction of the C4-C5 double bond [9]. The process terminates with acid-base catalyzed formation of the 5α-configuration and subsequent dissociation of nicotinamide adenine dinucleotide phosphate and 5α-dihydrocortisol from the enzyme complex.

The kinetic parameters for 5α-dihydrocortisol formation vary among the isozymes, with reported Michaelis constants for cortisol ranging from 24.6 nanomolar to several micromolar depending on the specific enzyme and reaction conditions [9]. The catalytic rate constants typically fall below 0.1 per second, indicating that 5α-reduction represents a rate-limiting step in cortisol metabolism [9] [11].

Regulatory mechanisms governing 5α-reductase activity in cortisol metabolism include androgen-dependent transcriptional control, particularly evident for steroid 5α-reductase types 1 and 2 [10]. Androgen receptor activation induces steroid 5α-reductase gene 1 expression while repressing steroid 5α-reductase gene 2, creating an inverse regulatory relationship that influences the relative contributions of these isozymes to 5α-dihydrocortisol formation [10].

3α-Hydroxysteroid Dehydrogenases and Further Metabolism

The further metabolism of both 5α-dihydrocortisol and 5β-dihydrocortisol proceeds through the action of 3α-hydroxysteroid dehydrogenases, primarily represented by aldo-keto reductase family 1 member C enzymes [12] [13]. These enzymes catalyze the reduction of the 3-ketone group in dihydrocortisol molecules, generating the corresponding tetrahydro metabolites that represent the major urinary excretion products of cortisol metabolism.

Aldo-keto reductase family 1 member C4, designated as type 1 3α-hydroxysteroid dehydrogenase, exhibits the highest catalytic efficiency among the family members and demonstrates liver-specific expression patterns [14] [13]. This enzyme efficiently converts both 5α-dihydrocortisol and 5β-dihydrocortisol to their respective 3α,5α-tetrahydrocortisol and 3α,5β-tetrahydrocortisol products [14] [13]. The Michaelis constant values for dihydrocortisol substrates range from 18 to 27 micromolar, indicating physiologically relevant affinity [5].

Aldo-keto reductase family 1 member C1, also known as 20α(3α)-hydroxysteroid dehydrogenase, contributes to dihydrocortisol metabolism through its 3α-reductase activity [13]. This enzyme exhibits broader tissue distribution compared to aldo-keto reductase family 1 member C4 and demonstrates moderate catalytic efficiency toward dihydrocortisol substrates [13]. The enzyme preferentially forms 3β-androstanediol from dihydrotestosterone, but also catalyzes the reduction of dihydrocortisol derivatives to their corresponding tetrahydro forms.

Aldo-keto reductase family 1 member C2, designated as type 3 3α-hydroxysteroid dehydrogenase, shows significant expression in prostate and liver tissues [15] [13]. This enzyme exhibits high catalytic efficiency for 3α-reduction reactions and contributes substantially to the hepatic formation of 5β-tetrahydrosteroids [14] [13]. The enzyme demonstrates dual functionality, acting as both a reductase and oxidase depending on cofactor availability, with nicotinamide adenine dinucleotide phosphate favoring reductive metabolism.

Aldo-keto reductase family 1 member C3, known as type 2 3α(17β)-hydroxysteroid dehydrogenase, exhibits more limited activity toward dihydrocortisol substrates compared to other family members [13]. This enzyme shows preferential activity toward androgen substrates and demonstrates tissue-specific expression in prostate and mammary glands [15] [13]. Its contribution to dihydrocortisol metabolism appears secondary to its primary role in androgen and estrogen metabolism.

The mechanism of 3α-reduction involves nicotinamide adenine dinucleotide phosphate-dependent hydride transfer to the 3-ketone group of dihydrocortisol substrates [12]. The reaction proceeds through formation of a ternary enzyme-nicotinamide adenine dinucleotide phosphate-substrate complex, followed by stereospecific hydride delivery to generate the 3α-hydroxyl configuration [12]. The stereochemistry of the reaction is determined by the spatial orientation of the substrate within the enzyme active site, with most aldo-keto reductase family 1 member C enzymes favoring 3α-hydroxyl formation.

The products of 3α-hydroxysteroid dehydrogenase activity, including 3α,5α-tetrahydrocortisol and 3α,5β-tetrahydrocortisol, represent the major inactive metabolites of cortisol in human metabolism [2] [16]. These tetrahydro derivatives lack affinity for glucocorticoid and mineralocorticoid receptors, effectively terminating the biological activity of cortisol and facilitating renal excretion [2].

Dihydrocortisol-3-Oxidoreductase Activities

The conversion of dihydrocortisol to its corresponding tetrahydro metabolites involves specific 3-oxidoreductase activities that have been characterized in human hepatic tissue preparations [5]. These enzymatic activities demonstrate broad subcellular distribution, with significant activity detected in cytosolic, microsomal, and mitochondrial fractions [5].

Human hepatic dihydrocortisol-3-oxidoreductase exhibits dual substrate specificity, efficiently reducing both 5α-dihydrocortisol to 3α,5α-tetrahydrocortisol and 5β-dihydrocortisol to 3α,5β-tetrahydrocortisol [5]. The enzyme demonstrates wide substrate tolerance, accepting various steroid configurations while maintaining specificity for the 3-ketone reduction reaction [5]. However, 21-substituted cortisol derivatives are not metabolized by these enzymatic activities, indicating structural requirements for substrate recognition.

The kinetic parameters for dihydrocortisol-3-oxidoreductase activities reveal apparent Michaelis constants ranging from 18 to 27 micromolar for both 5α-dihydrocortisol and 5β-dihydrocortisol substrates [5]. These values indicate physiologically relevant substrate affinities that enable efficient metabolism under normal tissue steroid concentrations. The maximal velocity values vary depending on the specific dihydrocortisol isomer, with some preference typically observed for the 5β-configuration.

Cofactor dependency studies demonstrate absolute requirement for nicotinamide adenine dinucleotide phosphate, with minimal activity observed when nicotinamide adenine dinucleotide is substituted as the electron donor [5]. The enzyme exhibits typical Michaelis-Menten kinetics with respect to nicotinamide adenine dinucleotide phosphate, with no evidence of end product inhibition under standard assay conditions [5].

Inhibition studies reveal that dexamethasone potently inhibits the reduction of both 5α-dihydrocortisol and 5β-dihydrocortisol, with this inhibition abolished by 21-substitution of the dexamethasone molecule [5]. Testosterone acts as a competitive inhibitor of dihydrocortisol reduction, with inhibition constants ranging from 11 to 32 micromolar, suggesting overlapping binding sites for different steroid substrates [5].

The physiological significance of dihydrocortisol-3-oxidoreductase activities lies in their role as the final step in cortisol inactivation pathways [5]. These activities ensure complete metabolic clearance of cortisol-derived intermediates, preventing accumulation of partially metabolized steroids that might retain biological activity. The tissue distribution and kinetic properties of these activities suggest they function as high-capacity, low-specificity enzymes designed to handle the bulk metabolism of cortisol derivatives.

Enzyme Inhibition Mechanisms and Regulation

The enzymatic systems involved in dihydrocortisol metabolism are subject to multiple regulatory mechanisms that control their activity through inhibition, allosteric modulation, and transcriptional regulation [3] [17]. These control mechanisms ensure appropriate steroid hormone clearance and maintain metabolic homeostasis.

Physical Description

XLogP3

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types